N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclopropanecarboxamide
CAS No.:
Cat. No.: VC15181177
Molecular Formula: C21H28N2O4S
Molecular Weight: 404.5 g/mol
* For research use only. Not for human or veterinary use.
![N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}cyclopropanecarboxamide -](/images/structure/VC15181177.png)
Specification
Molecular Formula | C21H28N2O4S |
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Molecular Weight | 404.5 g/mol |
IUPAC Name | N-[1-(3-methoxypropyl)-4,5-dimethyl-3-(4-methylphenyl)sulfonylpyrrol-2-yl]cyclopropanecarboxamide |
Standard InChI | InChI=1S/C21H28N2O4S/c1-14-6-10-18(11-7-14)28(25,26)19-15(2)16(3)23(12-5-13-27-4)20(19)22-21(24)17-8-9-17/h6-7,10-11,17H,5,8-9,12-13H2,1-4H3,(H,22,24) |
Standard InChI Key | DVZUHMGUPZEAQR-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)C2=C(N(C(=C2C)C)CCCOC)NC(=O)C3CC3 |
Introduction
Medicinal Chemistry
Functionalized pyrroles like this compound are often investigated for their biological activities due to their structural versatility:
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Antimicrobial Activity: The sulfonyl group is known to enhance interactions with bacterial enzymes or receptors.
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Anti-inflammatory Properties: Similar compounds have shown inhibition of enzymes like cyclooxygenase (COX) or lipoxygenase (LOX).
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Cancer Research: The rigidity imparted by the cyclopropane ring may improve binding affinity to specific protein targets.
Material Science
The compound's functional groups make it a candidate for:
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Organic Electronics: Pyrrole derivatives are used in conductive polymers.
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Catalysis: Sulfonyl-containing molecules can serve as ligands in metal-catalyzed reactions.
General Synthetic Strategy
The synthesis of this compound likely involves multi-step organic transformations:
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Formation of the Pyrrole Core:
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Starting with a diketone or β-ketoester and an amine under acidic conditions to form the pyrrole ring.
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Introduction of Substituents:
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Methylation at positions 4 and 5 using methyl iodide or similar reagents.
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Sulfonation at position 3 via electrophilic substitution using sulfonyl chlorides.
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Attachment of Methoxypropyl Chain:
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Nucleophilic substitution using a methoxypropyl halide.
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Carboxamide Formation:
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Coupling of cyclopropanecarboxylic acid with the pyrrole nitrogen using carbodiimide coupling agents (e.g., DCC or EDC).
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Characterization Techniques
To confirm the structure, standard analytical methods would be employed:
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NMR Spectroscopy (¹H and ¹³C): For proton and carbon environments.
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Mass Spectrometry (MS): To determine molecular weight and fragmentation patterns.
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Infrared Spectroscopy (IR): To identify functional groups like and .
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X-ray Crystallography: For precise structural elucidation.
Comparative Analysis with Related Compounds
Property | N-{1-(3-methoxypropyl)-...} | Related Pyrrole Derivatives |
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Functional Groups | Sulfonyl, Carboxamide | Often contain halogens or ethers |
Biological Activity Potential | Anti-inflammatory, Antimicrobial | Similar but varies with substituents |
Synthetic Complexity | Moderate | Varies from simple to complex |
Solubility | Likely soluble in polar organic solvents | Depends on substituents |
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